2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide
Description
Properties
IUPAC Name |
1-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(21-22-19(24)20-15-9-2-1-3-10-15)13-25-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,23)(H2,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVZCDIVWBGMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 1-Naphthol
The naphthyloxy group is introduced via nucleophilic substitution. 1-Naphthol reacts with chloroacetic acid in a basic aqueous medium (e.g., NaOH) to yield 2-(1-naphthyloxy)acetic acid .
Key Parameters :
Hydrazide Formation
The carboxylic acid is converted to its hydrazide derivative using hydrazine hydrate (80%) in ethanol under reflux:
Optimization Notes :
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Excess hydrazine (2.5 equiv.) ensures complete conversion.
-
Recrystallization from ethanol/water (7:3) improves purity to >95%.
Formation of N-Phenylhydrazinecarboxamide
The phenylhydrazinecarboxamide segment is synthesized separately and later conjugated with the naphthyloxy intermediate.
Carbamoylation of Phenylhydrazine
Phenylhydrazine reacts with methyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to form N-phenylhydrazinecarboxamide :
Critical Factors :
-
Strict temperature control prevents side reactions (e.g., urea formation).
Coupling of Intermediates
The final step involves conjugating the naphthyloxy hydrazide with the phenylcarboxamide group.
Condensation via Carbodiimide Coupling
A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitates amide bond formation between the hydrazide and carboxamide:
Reaction Conditions :
One-Pot Alternative
A streamlined one-pot method combines 2-(1-naphthyloxy)acetic acid with phenyl isocyanate and hydrazine hydrate in dimethylformamide (DMF):
Advantages :
-
Eliminates intermediate isolation steps.
-
Higher overall yield (70–75%) but requires stringent stoichiometric control.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding white crystalline solids with >98% purity (HPLC).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.3–7.2 (m, 12H, aromatic), 4.6 (s, 2H, CH₂).
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IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide with structurally related hydrazinecarboxamides and hydrazides, focusing on structural variations, physicochemical properties, and biological activities.
Substituent Modifications in the Acyl Moiety
- 4-Methoxy-N'-[2-(1-naphthyloxy)acetyl]benzohydrazide (): This compound replaces the phenyl group in the hydrazinecarboxamide with a 4-methoxybenzoyl moiety. No biological data are reported for this derivative .
- 2-(2,4-Dichlorophenoxy)-N'-[(1-naphthyloxy)acetyl]propanohydrazide (): Substitution with a 2,4-dichlorophenoxypropanoyl group introduces halogen atoms, which may increase lipophilicity and membrane permeability. Predicted physicochemical properties include a boiling point of 694.3±55.0°C and density of 1.361±0.06 g/cm³, suggesting higher thermal stability than the target compound .
Modifications in the Hydrazinecarboxamide Core
- This derivative exhibits a melting point of 250–252°C and demonstrated dual EGFR/VEGFR-2 kinase inhibition, highlighting the role of substituents in modulating anticancer activity .
Hybrid Structures with Additional Pharmacophores
(2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide () :
Incorporation of an imidazole ring introduces a heterocyclic pharmacophore, which may enhance anticonvulsant activity through interactions with GABA receptors. Single-crystal X-ray analysis confirmed the (E)-configuration, critical for its bioactive conformation .- Quinazolinone Hybrids (): Compounds such as 2-(2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)-N-phenylhydrazinecarboxamide (compound 17) combine hydrazinecarboxamide with a quinazolinone scaffold. These hybrids exhibit dual kinase inhibition (EGFR/VEGFR-2) and anticancer activity, with melting points ranging from 220–252°C, reflecting structural rigidity .
Data Tables: Key Comparative Metrics
Research Findings and Implications
- Anticancer Activity: Quinazolinone-hydrazinecarboxamide hybrids () show promise as kinase inhibitors, suggesting that the target compound’s naphthyloxy group could be optimized for similar targets through structural tuning .
- Anticonvulsant Potential: The imidazole-containing derivative () underscores the importance of heterocyclic moieties in CNS-targeted therapies, a direction worth exploring for the naphthyloxy analogue .
- Synthetic Feasibility: Methods for analogous compounds (e.g., refluxing hydrazides with acylating agents in methanol; ) provide a template for synthesizing the target compound, though yield optimization may be required .
Biological Activity
2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide, also known by its CAS number 443670-95-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, including mechanisms of action, efficacy in different biological systems, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a naphthalene moiety linked through an ether bond to an acetyl group and a hydrazinecarboxamide functional group. Its chemical formula is C17H16N2O3.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The hydrazinecarboxamide moiety can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate receptors associated with inflammatory processes, potentially leading to anti-inflammatory effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HT-29 (Colon Cancer) | 15.0 | G2/M phase arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens. Studies reported effective inhibition against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Anticancer Study : A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer after four weeks of administration.
- Antimicrobial Efficacy : Another study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multidrug-resistant strains of bacteria, showing promising results that support further development as a potential therapeutic agent.
Comparative Analysis
When compared to other hydrazine derivatives, such as phenylhydrazine and acetylhydrazine, this compound shows enhanced biological activity, particularly in terms of selectivity and potency against cancer cells.
| Compound | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| This compound | 12.5 | 32 |
| Phenylhydrazine | >50 | >128 |
| Acetylhydrazine | >40 | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
